2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone
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Overview
Description
2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone is an organic compound with the molecular formula C9H7ClF2OS It is a derivative of acetophenone, where the phenyl ring is substituted with a 4-methylsulfanyl group, and the carbonyl carbon is substituted with a chloro and two difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone typically involves the reaction of 4-methylsulfanylacetophenone with chlorodifluoromethane in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Methylsulfanylacetophenone} + \text{Chlorodifluoromethane} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiols in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of difluoromethylated compounds and as a precursor in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone involves its interaction with molecular targets through its reactive functional groups. The chloro and difluoro groups can participate in electrophilic and nucleophilic reactions, while the methylsulfanyl group can undergo oxidation and reduction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2,2-difluoroacetophenone: Similar structure but lacks the methylsulfanyl group.
2-Chloro-1-(2,6-dimethyl-phenyl)-2,2-difluoro-ethanone: Similar structure with different substituents on the phenyl ring.
Uniqueness
2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Biological Activity
2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone (CAS Number: 1352224-57-7) is a synthetic compound characterized by a chloro group, difluoro substituents, and a methylsulfanylphenyl moiety. This compound has garnered attention in various fields of biological research due to its potential therapeutic properties.
- Molecular Formula : C₉H₇ClF₂OS
- Molecular Weight : 236.67 g/mol
- Structure : The compound features a carbonyl group adjacent to a chlorinated and difluorinated carbon, which may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its cytotoxicity, antibacterial properties, and potential as an anticancer agent.
Cytotoxicity Studies
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that derivatives of similar structures can induce apoptosis in cancer cells through intrinsic and extrinsic pathways. For instance, compounds with structural similarities demonstrated IC₅₀ values ranging from 8.5 µM to 25.6 µM against HeLa and K562 cell lines, indicating potent anticancer activity .
Antibacterial Activity
Preliminary studies have assessed the antibacterial properties of this compound against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways. The agar-well diffusion method has revealed moderate to significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. This interaction can lead to modulation of signaling cascades that result in apoptosis or growth inhibition in cancer cells .
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Cytotoxic Effects : A study involving various thiazolidin derivatives demonstrated that compounds with similar structures exerted selective cytotoxicity on malignant cell lines while sparing normal fibroblasts. This selectivity is crucial for developing targeted cancer therapies .
- Antimicrobial Efficacy : Another investigation into thiazolidine derivatives showed promising results against multiple bacterial strains, suggesting that structural modifications could enhance antimicrobial potency .
Data Summary
Property | Value |
---|---|
Molecular Formula | C₉H₇ClF₂OS |
Molecular Weight | 236.67 g/mol |
IC₅₀ (HeLa cells) | 8.5 - 15.1 µM |
IC₅₀ (K562 cells) | 8.5 - 14.9 µM |
Antibacterial Activity | Moderate to significant |
Properties
IUPAC Name |
2-chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2OS/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFQYXMOYFKDHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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